REACTION_CXSMILES
|
CN(C)[C:3]1[S:7][C:6]2[CH:8]=[C:9]([O:12][CH3:13])[CH:10]=[CH:11][C:5]=2[CH:4]=1.Cl.[O:16]1CCCC1>>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:5]2[CH2:4][C:3]([S:7][C:6]=2[CH:8]=1)=[O:16]
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Name
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|
Quantity
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200 mL
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Type
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reactant
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Smiles
|
Cl
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CN(C1=CC2=C(S1)C=C(C=C2)OC)C
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Name
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Quantity
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200 mL
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Type
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reactant
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Smiles
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O1CCCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 h
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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CUSTOM
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Details
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the layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with dichloromethane (300 mL)
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Type
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WASH
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Details
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The combined organic layers washed with water (250 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
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to give crude product, which
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Type
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CUSTOM
|
Details
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was recrystallized from 3A-ethanol
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Type
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CUSTOM
|
Details
|
dried in vacuo at room temperature
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Name
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|
Type
|
product
|
Smiles
|
COC1=CC2=C(CC(=O)S2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 77 mmol | |
AMOUNT: MASS | 13.89 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |